molecular formula C21H22N4O B2839695 7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775479-35-0

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2839695
CAS No.: 1775479-35-0
M. Wt: 346.434
InChI Key: HHCPHFOHXAJIIK-UHFFFAOYSA-N
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Description

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with an ethylbenzylamino and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethylbenzylamino and phenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction or metabolic regulation, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with a similar aromatic structure but different functional groups.

    tert-Butylamine: An aliphatic amine with different chemical properties but used in similar synthetic applications.

Uniqueness

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of a pyrazolo[1,5-a]pyrazine core with ethylbenzylamino and phenyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7-[(4-ethylphenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-15-8-10-16(11-9-15)13-22-20-14-23-21(26)19-12-18(24-25(19)20)17-6-4-3-5-7-17/h3-12,20,22H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPHFOHXAJIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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